7-Chloro-1H-indole-4-carbaldehyde
Description
Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.govijpsr.com This "privileged structure" is found in a vast array of natural products, alkaloids, and synthetic molecules that exhibit significant biological activities. nih.govmdpi.com The versatility of the indole scaffold allows it to interact with a multitude of biological targets, including enzymes and receptors, leading to a wide spectrum of pharmacological effects. researchgate.netmdpi.comnih.govmdpi.com
Indole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govmdpi.com Their ability to mimic the structure of endogenous molecules, such as the amino acid tryptophan, contributes to their biological relevance. The structural flexibility of the indole ring enables chemists to introduce various substituents, thereby fine-tuning the molecule's steric and electronic properties to optimize its bioactivity, selectivity, and pharmacokinetic profile. mdpi.comiemlabs.com This has led to the development of numerous FDA-approved drugs containing the indole core. mdpi.com The ongoing investigation into indole derivatives continues to yield novel therapeutic agents with improved efficacy and reduced side effects. researchgate.net
Overview of Halogenation Strategies in Indole Derivatives for Enhanced Bioactivity
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy employed in medicinal chemistry to enhance the biological activity of lead compounds. nih.gov The incorporation of halogens such as chlorine, bromine, and iodine into the indole scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for target proteins. frontiersin.org
Various methods for the halogenation of indoles have been developed, ranging from traditional electrophilic halogenating agents to more modern and selective enzymatic and electrochemical approaches. frontiersin.orgnih.govlookchem.com The position of the halogen on the indole ring is crucial, as it can dictate the molecule's interaction with its biological target. For instance, halogenation at different positions of the indole nucleus can lead to derivatives with distinct pharmacological profiles. nih.gov FADH2-dependent halogenases, for example, can exhibit high regioselectivity in the halogenation of tryptophan and other indole-containing compounds. nih.gov The strategic placement of halogens can also block sites of metabolism, thereby increasing the drug's half-life in the body.
Research Context and Rationale for Investigating 7-Chloro-1H-indole-4-carbaldehyde
The specific compound, this compound, combines the key structural features of a halogenated indole with a reactive carbaldehyde group. The chlorine atom at the 7-position of the indole ring is expected to influence the molecule's electronic properties and lipophilicity. The carbaldehyde (or formyl group) at the 4-position is a versatile chemical handle that can participate in a wide range of chemical transformations. sigmaaldrich.com
This functional group allows for the synthesis of more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations, making this compound a valuable intermediate in synthetic chemistry. Research into related indole-4-carbaldehydes has demonstrated their potential as precursors for compounds with anti-inflammatory and other biological activities. nih.gov The synthesis of quinazolinone derivatives, for example, has been achieved using indole-3-carboxaldehydes, highlighting the synthetic utility of the aldehyde functionality. nih.gov
The rationale for investigating this compound, therefore, stems from its potential as a building block for the creation of novel, biologically active compounds. The presence of both a halogen and an aldehyde group on the indole scaffold provides a platform for generating a diverse library of derivatives for screening in drug discovery programs and for fundamental chemical research. While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, its structural motifs suggest a promising area for future investigation.
Properties
IUPAC Name |
7-chloro-1H-indole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPJTYUCHCYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694630 | |
| Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-37-9 | |
| Record name | 7-Chloro-1H-indole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 7 Chloro 1h Indole 4 Carbaldehyde
Reactions Involving the Aldehyde Moiety at C-4
The aldehyde group at the C-4 position is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through oxidation, carbon-carbon bond formation, carbon-nitrogen bond formation, and condensation reactions.
Oxidation Reactions of the Formyl Group
The formyl group of 7-Chloro-1H-indole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 7-chloro-1H-indole-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, converting the aldehyde into a versatile functional group that can participate in amide bond formation and other carboxylic acid-specific reactions. A variety of oxidizing agents can be employed for this purpose. While specific studies on this exact molecule are not prevalent, the oxidation of related indole (B1671886) aldehydes is well-documented. Reagents such as potassium permanganate (B83412) (KMnO₄) or Pinnick oxidation conditions (sodium chlorite (B76162), NaClO₂, with a scavenger like 2-methyl-2-butene) are typically effective for this type of transformation, providing the desired carboxylic acid in good yield.
| Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| Oxidation | This compound | Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂) / 2-methyl-2-butene | 7-Chloro-1H-indole-4-carboxylic acid |
C-C Coupling Reactions for Chain Extension
Carbon-carbon bond-forming reactions are crucial for extending the carbon skeleton of a molecule. The aldehyde functionality of this compound is an excellent electrophile for such transformations. The Wittig reaction, for instance, allows for the conversion of the aldehyde into an alkene. organic-chemistry.org This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which can be prepared from a phosphonium (B103445) salt and a base. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org This methodology provides a direct route to vinyl-substituted indoles, which are versatile intermediates for further functionalization.
| Reaction Type | Starting Material | Reagents/Conditions | Product Class |
|---|---|---|---|
| Wittig Reaction | This compound | Phosphorus Ylide (e.g., Ph₃P=CHR) | 4-(Alkenyl)-7-chloro-1H-indole |
C-N Coupling Reactions for Nitrogen-Containing Derivatization
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. organic-chemistry.org This one-pot reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. beilstein-journals.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com This reaction allows for the introduction of a wide variety of amino substituents at the C-4 position, providing access to a large library of derivatives. For example, reacting this compound with ammonia (B1221849) would yield the primary amine, while reaction with a primary amine like benzylamine (B48309) would result in a secondary amine. beilstein-journals.org
| Reaction Type | Starting Material | Reagents/Conditions | Product Class |
|---|---|---|---|
| Reductive Amination | This compound | Amine (R¹R²NH), Reducing Agent (e.g., NaBH(OAc)₃) | 4-(Aminomethyl)-7-chloro-1H-indole |
Condensation Reactions (e.g., Knoevenagel, Aldol, Claisen)
Condensation reactions are a cornerstone of C-C bond formation. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. researchgate.net When this compound is treated with an active methylene compound like malononitrile (B47326) or diethyl malonate in the presence of a base like piperidine (B6355638) or triethylamine, it is expected to undergo Knoevenagel condensation. amazonaws.com The reaction proceeds through the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product after dehydration. nih.gov These products, containing electron-withdrawing groups conjugated with the newly formed double bond, are themselves valuable synthetic intermediates. researchgate.net
| Reaction Type | Starting Material | Reagents/Conditions | Product Class |
|---|---|---|---|
| Knoevenagel Condensation | This compound | Active Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine) | α,β-Unsaturated Indole Derivative |
Transformations of the Indole Nucleus
Beyond the reactivity of the aldehyde group, the indole nucleus itself, particularly the nitrogen atom, can be functionalized to further diversify the molecular structure and influence its properties.
N-Functionalization Strategies for Modulating Biological Properties
The hydrogen atom on the indole nitrogen is acidic and can be removed by a base, allowing for N-functionalization. N-alkylation is a common strategy, typically achieved by treating the indole with a base such as sodium hydride (NaH) to form the indolide anion, followed by reaction with an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org This modification can significantly impact the molecule's steric and electronic properties. N-arylation can also be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These N-functionalization strategies are critical in medicinal chemistry for fine-tuning the biological activity of indole-containing compounds. mdpi.com
| Reaction Type | Starting Material | Reagents/Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkyl-7-chloro-indole-4-carbaldehyde |
| N-Arylation | This compound | Aryl Halide, Palladium Catalyst, Ligand, Base | 1-Aryl-7-chloro-indole-4-carbaldehyde |
Halogen-Directed Reactivity and Substitution Reactions at C-7
The chlorine atom at the C-7 position of the indole ring is the focal point for a variety of substitution reactions. Its reactivity is governed by the electronic nature of the indole system and the conditions applied.
Direct nucleophilic aromatic substitution (SNAr) at the C-7 position is generally challenging. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub In this compound, the electron-withdrawing aldehyde group is at the C-4 position, which is meta to the C-7 chlorine. This positioning does not provide the necessary resonance stabilization for the SNAr intermediate, rendering this pathway less favorable under standard conditions. pressbooks.publibretexts.org
Consequently, the most effective and versatile methods for the functionalization of the C-7 position involve transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. The chloro-substituent serves as an effective leaving group in these catalytic cycles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on other halo-indoles and related heterocyclic systems. sigmaaldrich.comnih.govdurham.ac.uk
Common cross-coupling reactions applicable to the C-7 position include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, useful for introducing aryl or vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, providing access to 7-aminoindole derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C bond, yielding 7-alkynylindoles. nih.gov
Heck Coupling: Reaction with alkenes to introduce a vinyl group at the C-7 position. nih.gov
Stille Coupling: Reaction with organostannanes to create new C-C bonds. nih.gov
These transformations allow for extensive diversification of the this compound core, enabling the synthesis of a wide array of complex derivatives.
Table 1: Potential Cross-Coupling Reactions at the C-7 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | 7-Aryl/Vinyl-1H-indole-4-carbaldehyde |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | 7-Amino-1H-indole-4-carbaldehyde |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp) | 7-Alkynyl-1H-indole-4-carbaldehyde |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C (sp²) | 7-Alkenyl-1H-indole-4-carbaldehyde |
Mechanistic Investigations of Key Chemical Transformations
The chemical transformations of this compound are best understood by examining the mechanisms of reactions at its principal functional groups: the C-7 chloro group and the C-4 aldehyde.
The substitution of the chlorine at C-7 predominantly follows mechanisms dictated by organometallic catalysis. A representative example is the Suzuki-Miyaura coupling. The catalytic cycle is initiated by the oxidative addition of the C-Cl bond of the indole to a low-valent palladium(0) complex, forming a Pd(II) species. This is often the rate-limiting step. The next step is transmetalation , where the organic group from the boron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The aldehyde group at C-4 undergoes a different set of reactions, primarily involving nucleophilic attack at the carbonyl carbon. A classic example is the acid-catalyzed reaction with another indole molecule to form bis(indolyl)methanes (BIMs). The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the electron-rich C-3 position of a second indole molecule onto the activated carbonyl carbon. This attack forms a hydroxylic intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation, which is then attacked by another nucleophile or loses a proton to yield the final product. Mechanistic studies on similar reactions have identified this hydroxylic intermediate, providing evidence for this pathway.
Table 2: Illustrative Mechanism Steps for Suzuki-Miyaura Coupling at C-7
| Step | Description | Intermediate Species |
|---|---|---|
| 1. Oxidative Addition | The C-Cl bond of the indole adds across the Pd(0) center. | Aryl-Pd(II)-Cl complex |
| 2. Transmetalation | The organic group (R') from the boronic acid replaces the chloride on the Pd(II) complex. | Aryl-Pd(II)-R' complex |
| 3. Reductive Elimination | The two organic groups are eliminated from the palladium, forming the final product and regenerating the catalyst. | Pd(0) complex |
Advanced Derivatization Strategies for 7 Chloro 1h Indole 4 Carbaldehyde
Design and Synthesis of Schiff Base Derivatives from the Carbaldehyde Functionality
The transformation of the carbaldehyde group at the 4-position of the indole (B1671886) ring into an imine or azomethine group (-C=N-) is a cornerstone of derivatization. This reaction, forming what is known as a Schiff base, is a straightforward yet powerful method for generating a multitude of new chemical entities. The general synthetic approach involves the condensation reaction between the indole carbaldehyde and a primary amine. mediresonline.orgajchem-b.com
The process is typically carried out by refluxing the indole-carbaldehyde with a selected amine derivative in a suitable solvent, often with an acid catalyst like glacial acetic acid, for several hours. ajchem-b.com The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC). The versatility of this synthesis lies in the vast array of commercially available primary amines, allowing for the introduction of diverse functionalities onto the indole core. These can range from simple alkyl or aryl groups to more complex heterocyclic moieties.
For instance, research on the closely related indole-3-carboxaldehyde (B46971) has demonstrated the successful synthesis of a series of Schiff base derivatives by reacting it with various substituted anilines and other primary amines. researchgate.net This work highlights how systematic modifications to the amine component can fine-tune the electronic and steric properties of the final molecule, which is a key strategy in drug discovery. A selection of such derivatives synthesized from indole-3-carboxaldehyde is presented below as a model for the potential diversity achievable from the 7-chloro isomer.
Table 1: Examples of Schiff Base Derivatives Synthesized from Indole-3-carboxaldehyde This table is representative of the types of derivatives that can be generated from an indole carbaldehyde scaffold.
| Compound ID | Amine Reactant | Resulting Schiff Base Name | Reference |
|---|---|---|---|
| C1IN | 4-fluoroaniline | (E)-N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine | researchgate.net |
| C2IN | 2-aminophenol | 2-[(E)-(1H-indol-3-ylmethylidene)amino]phenol | researchgate.net |
| C9IN | 4-chloroaniline | (E)-N-(4-chlorophenyl)-1-(1H-indol-3-yl)methanimine | researchgate.net |
| C11IN | 1-methyl-1H-imidazol-2-amine | (E)-1-(1H-indol-3-yl)-N-(1-methyl-1H-imidazol-2-yl)methanimine | researchgate.net |
Molecular Hybridization with Other Privileged Bioactive Scaffolds
Molecular hybridization is a sophisticated drug design strategy that involves covalently linking two or more distinct pharmacophores, or "privileged bioactive scaffolds," to create a single hybrid molecule. The goal is to develop compounds with enhanced biological activity, a novel mechanism of action, or an improved selectivity profile compared to the individual parent molecules. The indole nucleus is a well-established pharmacophore, and its hybridization with other known bioactive scaffolds is a prominent area of research. nih.govnih.gov
One notable example is the combination of the indole scaffold with the quinazolinone ring system, which is known to exhibit a wide range of biological activities, including anti-inflammatory and antitumor properties. nih.gov Researchers have successfully synthesized 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives by reacting 1H-indole-3-carboxaldehyde with anthranilamide. This reaction creates a direct fusion of the two important scaffolds. nih.gov
Another successful hybridization strategy involves linking indole Schiff bases with 1,3,4-thiadiazole (B1197879) moieties. nih.gov The 1,3,4-thiadiazole ring is another privileged scaffold known for its presence in various pharmacologically active compounds. By synthesizing Schiff bases from an indole aldehyde and an amine-containing thiadiazole, researchers have created hybrid molecules that demonstrate significant biological potential, such as potent antifungal activity. nih.gov These examples underscore a rational approach to drug design, where the known properties of different molecular fragments are combined to generate novel and effective therapeutic candidates.
Table 2: Bioactive Scaffolds for Hybridization with Indole Carbaldehydes
| Privileged Scaffold | Resulting Hybrid Class | Potential Biological Activity | Reference |
|---|---|---|---|
| Quinazolinone | Indolylquinazolinones | Anti-inflammatory, Antitumor | nih.gov |
| 1,3,4-Thiadiazole | Indole Schiff base-thiadiazole conjugates | Antifungal | nih.gov |
| Coumarins | Indole-coumarin hybrids | Various therapeutic activities | nih.gov |
| Chalcones | Indole-chalcone hybrids | Various therapeutic activities | nih.gov |
| Triazoles | Indole-triazole hybrids | Various therapeutic activities | nih.gov |
Biological and Pharmacological Investigations of 7 Chloro 1h Indole 4 Carbaldehyde Derivatives
Anti-cancer Research
Modulation of Oncogenic Signaling Pathways (e.g., tubulin, protein kinases, HDAC inhibition)
Derivatives of the indole (B1671886) nucleus are a significant area of research in the development of anticancer agents due to their ability to modulate key oncogenic signaling pathways. While direct studies on derivatives of 7-chloro-1H-indole-4-carbaldehyde are not extensively documented in publicly available literature, research on structurally related indole compounds provides insight into their potential mechanisms of action, including the inhibition of tubulin polymerization and protein kinases.
Tubulin Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Indole derivatives have been widely investigated as tubulin polymerization inhibitors. nih.gov For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed based on the tubulin-inhibiting properties of combretastatin (B1194345) A-4 (CA-4) analogues and indoles. nih.gov Among these, compound 7d demonstrated potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM, respectively. nih.gov Mechanistic studies confirmed that this compound arrests the cell cycle in the G2/M phase and inhibits tubulin polymerization. nih.gov Another study on diarylamide indole derivatives identified compounds that inhibit tubulin polymerization, with quinoline-indole and benzimidazole-indole derivatives showing significant activity. mdpi.com A 2-(3-Formyl-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl) acetamide (B32628) (15d ) was synthesized, indicating that the formyl group, a feature of the parent compound of this article, is being explored in these designs. mdpi.com
Protein Kinase and Other Enzyme Inhibition: Protein kinases are another critical class of targets in oncology. While specific kinase inhibitors derived from this compound are not detailed in the available search results, the broader class of indole derivatives has shown such potential. For example, novel β-carboline-based indole-4,7-quinone derivatives have been synthesized and shown to act as inhibitors of NAD(P)H: quinone-oxidoreductase-1 (NQO1), an enzyme implicated in cancer. nih.gov The most active compound, 13g , exhibited potent antiproliferative activities and induced high levels of reactive oxygen species (ROS) in HT29 cancer cells, leading to apoptosis and DNA damage. nih.gov
The following table summarizes the activity of some representative indole derivatives as modulators of oncogenic signaling pathways.
| Compound | Target/Activity | Cell Lines | IC50 Values |
| 7d | Tubulin polymerization inhibitor | HeLa, MCF-7, HT-29 | 0.52 μM, 0.34 μM, 0.86 μM |
| 13g | NQO1 inhibitor, Induces ROS, apoptosis | HT29 | Potent antiproliferative activity |
| Quinoline-indole derivative 5 | Tubulin polymerization inhibitor | Various cancer cells | 2-11 nM |
| Benzimidazole-indole derivative 6 | Tubulin polymerization inhibitor | Various cancer cells | Average 50 nM |
Anti-inflammatory and Immunomodulatory Effects
Inflammation is a key process in many diseases, and its modulation is a significant therapeutic goal. Indole derivatives have demonstrated notable anti-inflammatory and immunomodulatory properties.
Research on indole-4-carboxaldehyde (B46140) (ST-I4C) , the parent compound lacking the 7-chloro substituent, isolated from the seaweed Sargassum thunbergii, has shown that it can attenuate methylglyoxal-induced inflammation in human hepatocyte (HepG2) cells. nih.gov It was found to reduce the expression of pro-inflammatory genes like tumor necrosis factor (TNF)-α and interferon (IFN)-γ. nih.gov This suggests that derivatives from the indole-4-carbaldehyde scaffold have inherent anti-inflammatory potential.
Furthermore, studies on other indole-containing structures have reinforced this therapeutic avenue. A series of novel thiosemicarbazone derivatives of indole were synthesized and evaluated for their anti-inflammatory potential. researchgate.net Compounds LT76 , LT81 , and LT87 were particularly effective, inhibiting lymphocyte proliferation and suppressing the in-vitro production of TNF-α and nitric oxide (NO). researchgate.net In animal models, these compounds were able to suppress carrageenan-induced edema with greater potency than the standard drug, indomethacin. researchgate.net Another study on indole-imidazolidine derivatives, specifically LPSF/NN-52 and LPSF/NN-56 , also demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and IL-1β. nih.gov
While not indole derivatives, compounds with a 7-chloro-quinoline structure, which shares the 7-chloro substitution pattern, have also shown significant anti-inflammatory and analgesic activities. tbzmed.ac.irnih.gov For example, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl) ethanone (B97240) (compound 5 ) demonstrated potent inhibition of LPS-induced NO release in RAW 264.7 macrophages. tbzmed.ac.ir
The table below presents the anti-inflammatory activity of selected indole derivatives.
| Compound | Model | Key Findings |
| Indole-4-carboxaldehyde (ST-I4C) | Methylglyoxal-induced inflammation in HepG2 cells | Attenuated expression of TNF-α and IFN-γ. nih.gov |
| LT81 | Carrageenan-induced edema in mice | 89% inhibition of edema after 6 hours. researchgate.net |
| LT87 | Carrageenan-induced edema in mice | 100% inhibition of edema after 4 hours. researchgate.net |
| LPSF/NN-56 | Acetic acid-induced nociception | 63.1% reduction in abdominal writhing. nih.gov |
Neurodegenerative Disease Interventions
The development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's is a major challenge, and indole-based compounds are being actively explored for this purpose. mdpi.com Their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, make them promising candidates. mdpi.com
A study focused on designing multi-target-directed ligands for Alzheimer's disease utilized an indole carboxaldehyde derivative as a starting material for synthesizing novel compounds. nih.gov These derivatives, including chalcones and hydrazones, were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. nih.gov Compounds 5b , 6b , 7c , and 10b showed dual inhibitory activity in the nanomolar range, and compounds 5b and 6b were also able to inhibit the self-induced aggregation of Aβ amyloid. nih.gov
Another series of indole derivatives with a propargylamine (B41283) moiety at the N1 position and a diethyl-carbamate/urea moiety at the 5 or 6 position were designed as multifunctional agents for Alzheimer's disease. rsc.org Compound 6 from this series was identified as a potent multifunctional agent, showing better in vitro inhibitory activity on MAO-A, MAO-B, AChE, and BuChE than the reference drug ladostigil (B1674322). rsc.org It also demonstrated significant neuroprotection against MPP+ insult in SH-SY5Y neural cells. rsc.org
While not a direct derivative, the compound 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) has been investigated for its potential in an Alzheimer's disease model, where it showed preventative effects on cognitive deficits and anxiety. nih.gov This highlights the potential therapeutic relevance of the 7-chloro substitution pattern in the context of neurodegeneration.
The following table summarizes the activities of some indole derivatives in the context of neurodegenerative diseases.
| Compound | Target/Activity | Key Findings |
| 5b, 6b | Dual AChE/BuChE inhibitors, Aβ aggregation inhibitors | Nanomolar inhibitory activity, inhibited self-induced Aβ amyloid aggregation. nih.gov |
| 7c, 10b | Dual AChE/BuChE inhibitors | Nanomolar inhibitory activity. nih.gov |
| 6 | MAO-A, MAO-B, AChE, BuChE inhibitor, Neuroprotective | More potent than ladostigil in vitro, significant neuroprotection. rsc.org |
Metabolic Disorder Management
Metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD), are a growing health concern. Research suggests that indole derivatives could play a role in managing these conditions.
The anti-inflammatory properties of indole-4-carboxaldehyde (ST-I4C) , as discussed previously, are highly relevant to metabolic disorders. A study demonstrated that ST-I4C, isolated from the seaweed Sargassum thunbergii, attenuates methylglyoxal (B44143) (MGO)-induced hepatic inflammation. nih.gov MGO is a cytotoxic byproduct of glycolysis that is implicated in the pathology of metabolic diseases. ST-I4C was shown to prevent the increase in pro-inflammatory gene expression and the formation of advanced glycation end products (AGEs) in human hepatocytes. nih.gov A previous study also indicated that ST-I4C has anti-adipogenic activity. nih.gov These findings suggest that indole-4-carboxaldehyde and its derivatives could be potential therapeutic agents for preventing conditions like hepatic steatosis. nih.gov
| Compound | Model | Key Findings |
| Indole-4-carboxaldehyde (ST-I4C) | MGO-induced inflammation in HepG2 cells | Attenuated pro-inflammatory gene expression, reduced AGE formation, and showed anti-adipogenic activity. nih.gov |
Exploration of Other Therapeutic Potentials (e.g., Analgesic, Anticonvulsant, Antioxidant)
Beyond the aforementioned areas, derivatives of indole are being investigated for a range of other therapeutic applications.
Analgesic Activity: Several studies have highlighted the analgesic potential of indole derivatives. Indole-imidazolidine derivatives LPSF/NN-52 and LPSF/NN-56 showed a reduction in abdominal writhing in an acetic acid-induced nociception model, indicating peripheral analgesic effects. nih.gov Additionally, while not indole-based, the 7-chloro-quinoline derivative, compound 5 , exhibited both peripheral and central analgesic activity, with its effect being comparable to or even higher than standard drugs like diclofenac (B195802) sodium and tramadol (B15222) hydrochloride at certain time points. tbzmed.ac.ir Another study on 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) and its analogues also demonstrated antinociceptive effects in various pain models. nih.gov
Anticonvulsant Activity: The search for new anticonvulsant drugs has led to the investigation of indole-containing compounds. A study on 7-azaindole (B17877) derivatives found that several compounds exhibited significant anticonvulsant activities in a pentylenetetrazole (PTZ)-induced epilepsy model. researchgate.net One of the most promising compounds from a related project was a 2-(2”-chloro-1”H-indolyl) derivative, which showed activity greater than the standard drug phenytoin. researchgate.net Other heterocyclic systems incorporating thiazole (B1198619) and thiazolidin-4-one have also been explored, with some derivatives showing potent anticonvulsant effects in both maximal electroshock (MES) and scPTZ models. biointerfaceresearch.comnih.govnih.gov
Antioxidant and Other Activities: The antioxidant properties of indole derivatives have also been noted. For example, indole-3-carbinol (B1674136) (I3C), which is formed from the hydrolysis of indole glucosinolates, has shown potential antioxidant activity. researchgate.net In another therapeutic area, N-substituted indole carbohydrazide (B1668358) derivatives have been synthesized and evaluated for their antiplatelet aggregation activity, a key factor in thrombotic disorders. nih.gov Compounds 6g and 6h were the most potent in this series, showing 100% inhibition of platelet aggregation induced by arachidonic acid and collagen, respectively. nih.gov
The table below provides a summary of these diverse therapeutic potentials.
| Compound/Derivative Class | Therapeutic Potential | Model/Assay | Key Findings |
| LPSF/NN-56 | Analgesic | Acetic acid-induced writhing | 63.1% inhibition of writhing. nih.gov |
| 7-chloro-quinoline derivative 5 | Analgesic | Writhing and hot-plate tests | 62% inhibition of writhing at 30 mg/kg; significant central analgesic effect. tbzmed.ac.ir |
| 2-(2”-chloro-1”H-indolyl) derivative | Anticonvulsant | SMES experimental models | Activity greater than the standard drug phenytoin. researchgate.net |
| 6g, 6h | Antiplatelet | Platelet aggregation induced by AA and collagen | 100% inhibition. nih.gov |
Mechanistic Studies of Bioactivity and Structure Activity Relationships Sar
Elucidation of Molecular Mechanisms of Action of 7-Chloro-1H-indole-4-carbaldehyde Derivatives
The diverse biological effects of this compound derivatives stem from their interactions with various cellular components and modulation of key biological pathways.
Derivatives of the indole (B1671886) scaffold have been identified as potent inhibitors of several key proteins implicated in disease. For instance, a class of 9H-pyrimido[4,5-b]indole derivatives, which share a core structure with this compound, have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a significant target in Alzheimer's disease research. nih.gov Molecular dynamics simulations have been employed to understand the binding modes of these inhibitors. nih.gov These studies reveal that the stability of the ligand-protein complex is crucial for inhibitory activity. nih.gov
In a related context, N-((1-methyl-1H-indol-3-yl)methyl) derivatives have been designed to target tubulin polymerization. nih.gov Molecular docking studies of these compounds have shown that they bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization and arresting the cell cycle. nih.gov Another area of investigation for indole derivatives is the inhibition of the urease enzyme in Helicobacter pylori. mdpi.com In silico studies have demonstrated the ability of N-substituted indole-3-carbaldehyde oxime derivatives to bind to the active site of the urease enzyme. mdpi.com
A significant area of research for chloro-substituted indole derivatives has been the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). One notable derivative, 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile, demonstrated promising GSK-3β inhibitory potency. nih.gov Further derivatization of this compound led to the development of even more potent inhibitors. For example, the (R)-enantiomer of a related amide derivative, (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile, exhibited an IC₅₀ value of 480 nM against GSK-3β. nih.gov Another potent compound, (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one, showed an IC₅₀ of 360 nM. nih.gov
The inhibitory mechanism of these compounds is often ATP-competitive, a common feature for kinase inhibitors. nih.gov The development of these inhibitors is part of a broader effort to find treatments for diseases where GSK-3β is overexpressed, such as Alzheimer's disease, diabetes, and some cancers. nih.gov
| Compound Name | Target Enzyme | IC₅₀ (nM) |
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | GSK-3β | 480 |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one | GSK-3β | 360 |
While specific receptor modulation data for this compound derivatives is limited, broader studies on related indole structures provide some insights. For instance, imidazoquinoline analogues, which are also heterocyclic compounds, have been extensively studied as agonists of Toll-like receptor 7 (TLR7). nih.gov The activity of these compounds is highly dependent on their structure, with modifications to various parts of the molecule leading to significant changes in agonistic potency. nih.gov This suggests that derivatives of this compound could potentially be designed to modulate specific receptor targets, though further research is required to explore this.
Indole derivatives have shown significant activity in inhibiting the formation of biofilms by pathogenic microorganisms. Studies on halogenated indoles have demonstrated their efficacy against Candida albicans biofilms. nih.gov For instance, 7-benzyloxyindole, a compound structurally related to this compound, was found to significantly reduce C. albicans biofilm formation at a concentration of 0.02 mM. nih.gov The mechanism of this inhibition appears to be the downregulation of genes related to hyphal formation, which is a critical step in biofilm development. nih.gov
Similarly, 7-hydroxyindole (B18039) has been shown to be effective against biofilms of the bacterium Acinetobacter baumannii. nih.gov At sub-inhibitory concentrations, it not only prevented biofilm formation but also eradicated mature biofilms. The proposed mechanism involves the reduced expression of quorum sensing genes, which are crucial for biofilm establishment. nih.gov
| Indole Derivative | Organism | Effect |
| 7-Benzyloxyindole | Candida albicans | Biofilm and hyphal formation inhibition |
| 7-Hydroxyindole | Acinetobacter baumannii | Biofilm inhibition and eradication |
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
The pharmacological efficacy of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents.
Structure-activity relationship (SAR) studies on related indole derivatives have provided valuable insights into how modifications can tune their biological activity. In the context of GSK-3β inhibitors based on the 9H-pyrimido[4,5-b]indole core, the introduction of an amide bond was found to be a successful strategy to improve metabolic stability without compromising inhibitory potency. nih.gov The stereochemistry of the molecule also plays a crucial role, with the identification of the eutomer configuration significantly enhancing biological potency. nih.gov
For a series of N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the 7-chloro substitution pattern, the presence of a phenolic motif was noted for its potential chemopreventive activity. researchgate.net This highlights the importance of specific functional groups in dictating the pharmacological profile.
In the case of TLR7-agonistic imidazoquinolines, a systematic exploration of N1-benzyl-C2-alkyl substituents revealed a clear relationship between the length of the alkyl chain and potency, with a C2-n-butyl group being optimal. nih.gov Furthermore, transposing the N1 and C2 substituents led to the discovery of an exceptionally active compound. nih.gov These findings underscore the intricate relationship between chemical structure and biological activity and provide a roadmap for the rational design of more effective derivatives of this compound.
Role of the Chloro Group at C-7 in Modulating Bioactivity
The introduction of a chloro group at the C-7 position of the indole ring is a key structural modification that can significantly influence the compound's biological profile. Halogenation, particularly chlorination, is a common strategy in drug design to modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.
Research on various indole derivatives has demonstrated that the position and nature of halogen substituents are critical for bioactivity. For instance, in the context of certain bioactive indole alkaloids, the presence of a halogen, such as bromine at C-6, was found to be important for activity, while a bromine at C-7 provided a slight enhancement in potency in some cases. mdpi.com The introduction of chlorine atoms has also been shown to improve the potency of certain indole-based compounds. mdpi.com
The C-7 position of the indole ring is a site where functionalization can be challenging due to the inherent reactivity of the pyrrole (B145914) moiety. rsc.org However, strategic C-H functionalization at this position has emerged as a valuable tool for creating diverse indole derivatives with unique biological properties. rsc.orgresearchgate.netnih.govresearchgate.net The presence of a chloro group at C-7 can alter the electron distribution of the indole ring system, which in turn can affect its interaction with specific biological targets. This alteration in electronic properties may enhance binding affinity or selectivity for a particular receptor or enzyme.
While direct studies on this compound are lacking, the strategic placement of a chloro group at C-7 suggests a deliberate effort to modulate the physicochemical properties of the parent indole-4-carbaldehyde molecule to potentially achieve a more favorable biological response.
Influence of the Carbaldehyde Group at C-4 on the Biological Profile and Selectivity
The carbaldehyde (or formyl) group at the C-4 position of the indole ring is another critical determinant of the compound's biological activity and selectivity. The aldehyde functionality is a versatile chemical handle that can participate in various biological interactions, including hydrogen bonding and covalent bond formation with biological nucleophiles.
Studies on indole-4-carboxaldehyde (B46140) have highlighted its potential anti-inflammatory and anti-adipogenic activities. nih.gov For instance, indole-4-carboxaldehyde isolated from the seaweed Sargassum thunbergii was found to attenuate methylglyoxal-induced hepatic inflammation in HepG2 cells. nih.gov It was shown to reduce the expression of inflammatory genes like TNF-α and IFN-γ. nih.gov This suggests that the indole-4-carboxaldehyde scaffold possesses inherent anti-inflammatory properties.
The aldehyde group itself is known to be reactive and can contribute to the biological effects of a molecule. mdpi.com In the context of other indole derivatives, such as indole-3-carboxaldehyde (B46971), the aldehyde group is a key precursor for the synthesis of a wide range of bioactive compounds, including those with anticancer, antimicrobial, and antiviral properties. researchgate.netresearchgate.net The reactivity of the aldehyde allows for its conversion into various other functional groups, leading to a diverse array of biological activities.
The position of the carbaldehyde group on the indole ring is crucial. While much research has focused on indole-3-carboxaldehyde, the C-4 substitution pattern presents a different spatial arrangement of the reactive aldehyde group, which could lead to interactions with different biological targets or a different binding mode within the same target. This difference in substitution can significantly impact the selectivity of the compound.
Computational Chemistry and Advanced Molecular Design
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular modeling and docking are foundational techniques in computer-aided drug design (CADD) that simulate the interaction between a small molecule (ligand), such as 7-Chloro-1H-indole-4-carbaldehyde, and a macromolecular target, typically a protein or enzyme. These methods are instrumental in predicting the preferred binding orientation of a ligand within a receptor's active site and estimating the strength of the interaction.
For indole (B1671886) derivatives, docking studies have been successfully employed to identify potential inhibitors for a variety of targets, including enzymes and proteins involved in cancer and infectious diseases. nih.govajchem-a.comnih.gov The process involves preparing the three-dimensional structures of both the ligand and the receptor. The ligand is then placed into the binding site of the receptor in various possible conformations and orientations, and a scoring function is used to evaluate the fitness of each pose.
The primary goal of molecular docking is to predict the binding affinity, a measure of how strongly a ligand binds to its receptor. This is often represented by a docking score, with lower values (more negative, e.g., in kcal/mol) typically indicating a more favorable binding interaction. These scores are calculated based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.
In the case of this compound, key structural features would be expected to play distinct roles in binding:
The Indole NH Group: Can act as a hydrogen bond donor.
The Aldehyde Oxygen: Can act as a hydrogen bond acceptor.
The Aromatic Ring System: Can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's active site.
The Chlorine Atom: Can form halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen, which can significantly enhance binding affinity and specificity.
Docking studies on new 3-ethyl-1H-indole derivatives targeting the COX-2 enzyme, for example, have shown strong predicted binding affinities, with scores significantly better than reference drugs. ajchem-a.com Similarly, virtual screening of indole derivatives against the main protease of SARS-CoV-2 has identified candidates with high binding affinities. nih.govchapman.edu
Table 1: Hypothetical Docking Scores and Key Interactions for this compound Derivatives
This table illustrates how docking simulations could be used to evaluate a series of related compounds to predict their binding affinity against a hypothetical protein kinase.
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| This compound | -8.5 | H-bond with Glu15 (aldehyde O), Halogen bond with Asp90 (Cl), π-π stacking with Phe85 |
| 7-Fluoro-1H-indole-4-carbaldehyde | -8.2 | H-bond with Glu15 (aldehyde O), Halogen bond with Asp90 (F), π-π stacking with Phe85 |
| 7-Bromo-1H-indole-4-carbaldehyde | -8.7 | H-bond with Glu15 (aldehyde O), Halogen bond with Asp90 (Br), π-π stacking with Phe85 |
| 1H-Indole-4-carbaldehyde | -7.4 | H-bond with Glu15 (aldehyde O), π-π stacking with Phe85 |
While molecular docking provides a static snapshot of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand and the ligand-receptor complex. nih.gov A molecule like this compound is not rigid; the aldehyde group can rotate relative to the indole ring. Conformational analysis aims to identify the low-energy, stable conformations of the molecule.
Molecular dynamics simulations track the movements and interactions of atoms and molecules over time, providing a more realistic representation of the biological environment. nih.gov An MD simulation of a this compound derivative bound to its receptor could:
Assess the stability of the predicted docking pose over time.
Reveal how water molecules mediate interactions at the binding interface.
Identify subtle conformational changes in the protein upon ligand binding.
Calculate the free energy of binding with higher accuracy than docking scores alone.
Studies on other cyclic compounds demonstrate that MD simulations can effectively sample different conformations and quantitatively correlate simulation results with experimental data, confirming the reliability of MD as a tool for conformational analysis. nih.gov For indole itself, MD simulations have been crucial in understanding its excited-state dynamics in solution, a key aspect of its fluorescent properties. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. mdpi.com These methods can compute a wide range of molecular descriptors related to electronic structure and reactivity, providing a deeper understanding of a molecule's behavior than is possible with classical molecular mechanics force fields used in docking and MD.
For this compound, QC calculations can determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of its atoms.
Distribution of Electron Density: Identifying which parts of the molecule are electron-rich or electron-poor.
Molecular Electrostatic Potential (MEP): A map that shows the electrostatic potential on the surface of the molecule, indicating regions likely to engage in electrostatic interactions.
Energies of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A small HOMO-LUMO energy gap generally implies higher reactivity.
Quantum chemical studies on substituted indoles have been used to determine their most stable conformations and tautomeric forms. derpharmachemica.com For other halogenated organic compounds, DFT calculations have successfully predicted structural parameters, NMR chemical shifts, and nonlinear optical properties. nih.gov These calculations would reveal how the electron-withdrawing nature of the chlorine atom and the aldehyde group influences the electron distribution across the indole scaffold of this compound, affecting its reactivity and interaction with biological targets.
Table 2: Predicted Electronic Properties of Indole Derivatives via Quantum Chemical Calculations
This table provides an example of data that could be generated from QC calculations to compare the electronic properties and reactivity of related indole aldehydes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1H-Indole-4-carbaldehyde | -6.12 | -1.98 | 4.14 |
| This compound | -6.35 | -2.25 | 4.10 |
| 7-Nitro-1H-indole-4-carbaldehyde | -6.88 | -2.91 | 3.97 |
Future Perspectives and Research Directions for 7 Chloro 1h Indole 4 Carbaldehyde
Development of Novel and Efficient Synthetic Routes with Improved Yields and Selectivity
The availability of 7-Chloro-1H-indole-4-carbaldehyde in sufficient quantities is paramount for extensive research. While the compound is commercially available, future work will necessitate the development of novel, efficient, and scalable synthetic routes that offer high yields and selectivity, avoiding costly purification steps like chromatography. figshare.comnih.gov
One of the most established methods for introducing a formyl group onto an electron-rich aromatic ring like indole (B1671886) is the Vilsmeier-Haack reaction. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction typically uses a reagent formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). numberanalytics.comwikipedia.org The mechanism involves the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then attacks the indole ring. organic-chemistry.orgwikipedia.org While this reaction is highly effective, it traditionally favors formylation at the C3 position of the indole nucleus. Therefore, a key challenge is directing the formylation to the C4 position of 7-chloroindole (B1661978).
Future synthetic research could explore several avenues:
Optimizing Vilsmeier-Haack Conditions: Research into the Vilsmeier-Haack reaction of specific substrates like 7-acetyl-2-arylindoles has shown that the reaction can lead to complex polycyclic structures through initial C3 formylation followed by further transformations. nih.gov This indicates that careful control of substrates and reaction conditions is crucial. For 7-chloroindole, exploring a range of solvents, temperatures, and Vilsmeier reagent stoichiometry could uncover conditions that favor C4-formylation.
Directed Ortho-Metalation: This strategy involves using a directing group on the indole nitrogen to guide a metalating agent (like an organolithium reagent) to the adjacent C7 and C4 positions. Subsequent quenching with an appropriate formylating agent could provide a highly regioselective route to the desired product.
Functional Group Interconversion: An alternative approach involves synthesizing a precursor like methyl 7-chloroindole-4-carboxylate, for which a practical, large-scale synthesis has been reported. figshare.comnih.gov Subsequent reduction of the ester group to an alcohol, followed by oxidation, would yield the target aldehyde. This multi-step process may offer advantages in terms of purity and scalability.
Novel Catalytic Methods: Recently, a catalytic version of the Vilsmeier-Haack formylation has been developed, which could offer milder reaction conditions and broader functional group tolerance. orgsyn.org Adapting such catalytic systems for the regioselective formylation of 7-chloroindole would be a significant step forward.
A comparison of potential synthetic strategies is summarized in the table below.
| Synthetic Strategy | Key Reagents | Potential Advantages | Potential Challenges |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Direct, one-pot reaction | Poor regioselectivity (C3 vs. C4), harsh conditions |
| Directed Metalation | Organolithium reagent, DMF | High regioselectivity | Requires N-protection/deprotection, cryogenic temperatures |
| Functional Group Interconversion | LiAlH₄, PCC/DMP | Utilizes known precursors, potentially scalable | Multi-step process, use of hazardous reagents |
| Catalytic Formylation | Phosphine oxide catalyst, PhSiH₃, DMF-d₇ | Mild conditions, high functional group tolerance | Catalyst development, optimization for specific substrate |
Exploration of Untapped Biological Activities and Therapeutic Applications
The indole nucleus is a privileged scaffold, present in numerous drugs with activities ranging from anticancer to antihypertensive. chula.ac.th The specific substitution pattern of this compound suggests several promising, yet largely unexplored, therapeutic avenues. The presence of both a halogen and a reactive aldehyde group provides handles for diverse biological interactions.
Antimicrobial and Antibiofilm Activity: Halogenated indoles have demonstrated significant antimicrobial properties. Specifically, 7-chloroindole shows effective antibiofilm capabilities and moderate antibacterial activity against pathogens like Vibrio parahaemolyticus. nih.gov The aldehyde function on the 7-chloroindole scaffold could enhance this activity, as indole-3-carboxaldehyde (B46971) derivatives are known to possess antimicrobial effects. ontosight.ai Future research should screen this compound against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains, and investigate its potential to disrupt or prevent biofilm formation.
Anti-inflammatory Potential: The parent compound, indole-4-carboxaldehyde (B46140), has been shown to attenuate methylglyoxal-induced inflammation in human liver cells by reducing the expression of pro-inflammatory genes and the formation of advanced glycation end-products (AGEs). nih.gov Given that many chlorinated compounds exhibit potent biological effects, it is plausible that this compound could possess enhanced anti-inflammatory activity. This warrants investigation in various inflammation models, targeting conditions like non-alcoholic fatty liver disease or inflammatory bowel disease.
Anticancer Activity: Indole alkaloids are a well-established source of cancer drug leads, with many targeting the MAPK signaling pathway. nih.govmdpi.com Indole-4-carboxaldehyde itself is used as an intermediate in the synthesis of anti-cancer drugs. chemimpex.com The chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. The aldehyde can be derivatized to form Schiff bases or other conjugates designed to target specific cancer-related enzymes or receptors.
Antiprotozoal and Antiviral Properties: The indole framework is found in numerous marine alkaloids with antimalarial, antitrypanosomal, and antiviral activities. nih.govnih.govnih.gov The 7-chloroquinoline (B30040) core, structurally related to the 7-chloroindole moiety, is the basis for the antimalarial drug chloroquine (B1663885) and its derivatives show promising activity against both sensitive and resistant strains of Plasmodium falciparum. nih.gov This suggests that this compound could serve as a valuable starting point for developing novel agents against parasitic and viral infections.
Rational Design of Next-Generation Therapeutics Based on the this compound Scaffold
The true potential of this compound lies in its use as a scaffold for rational drug design. acs.orgacs.org Its structure offers distinct points for modification—the indole nitrogen, the aldehyde, and potentially the C2, C3, C5, and C6 positions—allowing for the systematic optimization of its biological activity.
A key aspect in the design of next-generation therapeutics from this scaffold is the strategic use of the chlorine atom. Halogen bonding is a non-covalent interaction where a covalently bound halogen acts as a Lewis acid. nih.gov This interaction is increasingly recognized as a powerful tool in drug design, comparable to hydrogen bonding, for enhancing binding affinity and selectivity for a biological target. nih.gov The chlorine at the C7 position of the indole ring is well-positioned to form such bonds with Lewis basic sites (e.g., carbonyl oxygens, aromatic rings) in protein binding pockets, potentially locking the molecule into a bioactive conformation.
Future research in this area should involve:
Structure-Activity Relationship (SAR) Studies: A library of derivatives should be synthesized by modifying the aldehyde group (e.g., into oximes, hydrazones, Schiff bases, or alcohols) and by adding substituents to the indole nitrogen. Testing these compounds will elucidate the structural requirements for specific biological activities. nih.gov
Computational Modeling: In silico docking and molecular dynamics simulations can predict how this compound and its derivatives bind to specific protein targets. acs.org These models can help prioritize the synthesis of the most promising compounds and guide modifications to exploit interactions like halogen bonding within the target's active site.
Fragment-Based Drug Discovery (FBDD): The 7-chloroindole core can be considered a molecular fragment. Identifying its weak binding to a therapeutic target can be the starting point for "growing" the fragment by adding functionalities, using the aldehyde as a chemical handle, to create a potent and selective ligand.
Interdisciplinary Research Integrating Synthetic Chemistry, Chemical Biology, and Pharmacology
Realizing the therapeutic potential of this compound is not a task for a single discipline. It requires a deeply integrated, interdisciplinary approach that bridges synthetic chemistry, chemical biology, and pharmacology. nih.gov
The workflow for such a collaborative effort would look as follows:
Synthetic Chemistry: Organic chemists will develop and optimize the synthetic routes to produce this compound and its derivatives, as outlined in section 8.1. They will create a diverse chemical library for biological screening. nih.gov
Pharmacology & Chemical Biology: Pharmacologists and chemical biologists will perform high-throughput screening of this library to identify initial "hits" for various biological activities (e.g., antimicrobial, anticancer). They will then work to identify the specific molecular targets of these active compounds using techniques like affinity chromatography, proteomics, and genetic knockdowns. They will also conduct in vitro and in vivo studies to determine efficacy and preliminary toxicological profiles. mdpi.com
Computational Chemistry & Structural Biology: Concurrently, computational chemists will use the screening data to build predictive SAR and quantitative structure-activity relationship (QSAR) models. acs.org Structural biologists will work to solve the crystal structures of active compounds bound to their protein targets. This information provides a detailed, atomic-level understanding of the binding interactions, including the role of the chlorine atom and the formyl group.
Iterative Refinement: The insights gained from pharmacological testing and structural studies will be fed back to the synthetic chemists, who will then design and synthesize a second generation of more potent and selective compounds. This iterative cycle of design, synthesis, and testing is the hallmark of modern drug discovery and will be essential for transforming this compound from a promising molecule into a lead compound for new therapeutics.
Through such a synergistic research program, the scientific community can systematically explore the chemical space around this compound and fully exploit its potential to address unmet medical needs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-1H-indole-4-carbaldehyde?
- Methodological Answer : The synthesis typically involves regioselective chlorination of indole-4-carbaldehyde. A common approach uses chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–5°C) to avoid over-chlorination. Starting from indole-4-carbaldehyde, the 7-position is targeted by optimizing reaction conditions or using directing groups. For example, chlorination at the 4-position in analogous compounds has been achieved with thionyl chloride . Adapting these conditions with steric or electronic modulation may enable 7-position selectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and chlorine-substituted aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHClNO, theoretical MW: 179.01 g/mol).
- IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1700 cm) and indole N–H (~3400 cm).
- X-ray Crystallography (if crystalline): For unambiguous structural confirmation using programs like SHELXL .
Q. What safety protocols are recommended for handling halogenated indole derivatives?
- Methodological Answer :
- Use personal protective equipment (PPE): Gloves, lab coat, and goggles.
- Work in a fume hood to minimize inhalation risks.
- Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Follow spill management protocols for halogenated compounds (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions (e.g., solvent, temperature).
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Crystallography : If crystallizable, solve the structure via X-ray diffraction using SHELX to confirm bond connectivity.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
Q. How to design experiments for studying its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Substrate Preparation : Protect the aldehyde group (e.g., acetal formation) to prevent side reactions.
- Catalytic System Optimization : Screen palladium catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) in solvent systems (toluene/ethanol).
- Monitoring : Use TLC/GC-MS to track reaction progress and identify byproducts.
- Regioselectivity Analysis : Compare coupling outcomes with other halogenated indoles to infer electronic effects .
Q. What computational methods can predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO energies, electrostatic potential maps, and Fukui indices for reactivity prediction.
- Molecular Dynamics (MD) : Simulate solvation effects on stability.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications.
Q. How to optimize reaction conditions to minimize byproducts during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, solvent) systematically.
- Byproduct Identification : Use LC-MS or preparative TLC to isolate and characterize impurities.
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
